4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one
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Overview
Description
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is a heterocyclic compound that contains an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiourea derivative with an aldehyde or ketone in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one involves its interaction with specific molecular targets. The imidazolidinone core can interact with enzymes or receptors, leading to modulation of their activity. The sulfur atom and aromatic rings may also play a role in binding to biological targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a heterocyclic core and exhibit similar biological activities.
Thiazolidinones: Another class of heterocyclic compounds with comparable structural features and applications.
Uniqueness
4-Imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one is unique due to its specific combination of functional groups and structural elements
Properties
CAS No. |
252004-95-8 |
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Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-imino-1-(2-methoxyphenyl)-3-phenyl-5-sulfanylideneimidazolidin-2-one |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)19-15(22)14(17)18(16(19)20)11-7-3-2-4-8-11/h2-10,17H,1H3 |
InChI Key |
KEKBDUIKDDIYJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=S)C(=N)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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